![molecular formula C8H5F9 B3041154 5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene CAS No. 261761-12-0](/img/structure/B3041154.png)
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene
Overview
Description
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine is a bipyridyl ligand with two electron-withdrawing trifluoromethyl groups at the 5,5’-positions on the conjugated bipyridyl rings . It is normally used as a chelating ligand for the preparation of various complexes .
Molecular Structure Analysis
The empirical formula of 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine is C12H6F6N2 and its molecular weight is 292.18 . The SMILES string representation of its structure is FC(F)(F)C1=CN=C(C=C1)C2=CC=C(C(F)(F)F)C=N2 .Chemical Reactions Analysis
Half-sandwich ruthenium complexes containing 5,5′-bis(trifluoromethyl)-2,2′bipyridine are highly active catalysts for the anti-Markovnikov hydration of terminal alkynes . A wide range of aliphatic and aromatic alkynes are hydrated at ambient temperature and low loadings of metal (1–2 mol%) .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
Synthesis of Fluorinated Heterocycles
- Bis(trifluoromethyl) substituted hetero-1,3-dienes can be transformed into partially fluorinated five-membered heterocycles. These heterocycles serve as versatile building blocks for various compounds including a-trifluoromethyl a-amino acids and trifluoromethyl substituted butenolides (Burger et al., 2006).
Formation of Ring Systems
- The compound is used in cyclization processes to form five-membered ring systems. This approach is significant for joining ring systems linearly or for annelation reactions (Burger et al., 1985).
Cross-Electrophile Coupling
- Highly substituted 1,3-dienes, including those with trifluoromethyl groups, have been synthesized through nickel- and palladium-catalyzed cross-electrophile coupling. This method is notable for producing complex dienes with broad functional group tolerance (Olivares & Weix, 2018).
Cyclocondensation Reactions
- Cyclocondensation of bis(trifluoromethyl) substituted dienes leads to the creation of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones. The reactions' outcomes vary based on the Lewis acid used, offering a range of functionalized compounds (Bunescu et al., 2009).
Synthesis of Copolymers
- The compound is utilized in the synthesis of stereoblock copolymers through ligand exchange in living stereoselective ring opening metathesis polymerisation, highlighting its role in polymer chemistry (Broeders et al., 1996).
Metal Complex Formation
- Trifluoromethyl substituted dienes react with chromium and molybdenum hexacarbonyls, forming metal complexes. These reactions demonstrate the compound's utility in coordination chemistry and organometallic synthesis (Bursics et al., 1976).
Organometallic Chemistry
- 4,4-Bis(trifluoromethyl)-substituted hetero-1,3-dienes react with nickel compounds to form stable coordination compounds. These reactions are important in the study of organometallic chemistry and complex formation (Karsch et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,6,6-trifluoro-5,5-bis(trifluoromethyl)hexa-1,3-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9/c1-2-3-4-5(6(9,10)11,7(12,13)14)8(15,16)17/h2-4H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBLIGDSNBZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Bis(trifluoromethyl)-6,6,6-trifluorohexa-1,3-diene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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